molecular formula C4H4N2O B042338 2-Hydroxypyrazine CAS No. 6270-63-9

2-Hydroxypyrazine

Cat. No. B042338
CAS RN: 6270-63-9
M. Wt: 96.09 g/mol
InChI Key: HUTNOYOBQPAKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04657906

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.5 g) was suspended in dimethylformamide (20 ml) and triethylamine (3 ml) was added. The dark solution was filtered. Ethyl isocyanate (0.53 ml) was prepared by slowly adding lead tetra acetate (7.3 g) to a solution of propionamide (1.2 g) in dimethylformamide (50 ml). The solution was initially blood-red, but after stirring for one hour at room temperature it turned colourless. The solution of pyrazinone was added and the mixture stirred at room temperature for 36 hours. It was evaporated to dryness and the residue was washed with water; the resulting orange solid was collected by filtration. Recrystallization from glacial acetic acid afforded the title compound; m.p. >300° C.; νmax (liquid paraffin) 1660, 1640 cm-1 ; δ (DMSO-d6) 1.07 (t, 3H, CH3), 6.05 (t, 1H, --NHEt), 7.93, 8.08 (2d, 2H, pyridine H's).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.C(N)(=O)CC.[NH:28]1[CH:33]=[CH:32]N=C[C:29]1=[O:34]>CN(C)C=O>[CH2:14]([N:13]=[C:12]=[O:15])[CH3:9].[CH2:33]([NH:28][C:29](=[O:34])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)[CH3:32] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CC)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=NC=C1)=O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for one hour at room temperature it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark solution was filtered
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
It was evaporated to dryness
WASH
Type
WASH
Details
the residue was washed with water
FILTRATION
Type
FILTRATION
Details
the resulting orange solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from glacial acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N=C=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.53 mL
Name
Type
product
Smiles
C(C)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04657906

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.5 g) was suspended in dimethylformamide (20 ml) and triethylamine (3 ml) was added. The dark solution was filtered. Ethyl isocyanate (0.53 ml) was prepared by slowly adding lead tetra acetate (7.3 g) to a solution of propionamide (1.2 g) in dimethylformamide (50 ml). The solution was initially blood-red, but after stirring for one hour at room temperature it turned colourless. The solution of pyrazinone was added and the mixture stirred at room temperature for 36 hours. It was evaporated to dryness and the residue was washed with water; the resulting orange solid was collected by filtration. Recrystallization from glacial acetic acid afforded the title compound; m.p. >300° C.; νmax (liquid paraffin) 1660, 1640 cm-1 ; δ (DMSO-d6) 1.07 (t, 3H, CH3), 6.05 (t, 1H, --NHEt), 7.93, 8.08 (2d, 2H, pyridine H's).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.C(N)(=O)CC.[NH:28]1[CH:33]=[CH:32]N=C[C:29]1=[O:34]>CN(C)C=O>[CH2:14]([N:13]=[C:12]=[O:15])[CH3:9].[CH2:33]([NH:28][C:29](=[O:34])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)[CH3:32] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CC)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=NC=C1)=O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for one hour at room temperature it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark solution was filtered
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
It was evaporated to dryness
WASH
Type
WASH
Details
the residue was washed with water
FILTRATION
Type
FILTRATION
Details
the resulting orange solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from glacial acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N=C=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.53 mL
Name
Type
product
Smiles
C(C)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.